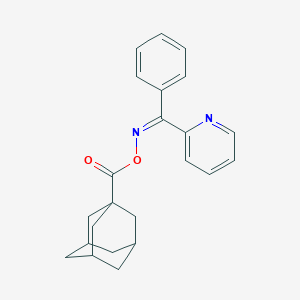
phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime, also known as PHA-848125, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. PHA-848125 is a small molecule inhibitor of cyclin-dependent kinase (CDK) 2, 5, and 7, which are key regulators of the cell cycle and transcription.
Applications De Recherche Scientifique
Phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has been studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative diseases, and viral infections. In cancer, phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has been shown to induce cell cycle arrest and apoptosis in cancer cells, and it has been suggested as a potential treatment for various types of cancer. In neurodegenerative diseases, phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has been shown to protect neurons from cell death and improve cognitive function in animal models of Alzheimer's disease. In viral infections, phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has been shown to inhibit the replication of several viruses, including HIV-1, hepatitis C virus, and influenza A virus.
Mécanisme D'action
Phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime inhibits CDK2, CDK5, and CDK7, which are key regulators of the cell cycle and transcription. By inhibiting these kinases, phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime induces cell cycle arrest and apoptosis in cancer cells, protects neurons from cell death, and inhibits viral replication. phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime also inhibits the phosphorylation of the RNA polymerase II C-terminal domain, which is essential for transcription.
Biochemical and Physiological Effects:
In addition to its effects on cell cycle and transcription, phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has been shown to have other biochemical and physiological effects. phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has been shown to inhibit the activity of the ATP-binding cassette transporter ABCG2, which is involved in drug resistance in cancer cells. phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has also been shown to inhibit the activity of the histone deacetylase HDAC1, which is involved in epigenetic regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
Phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and has good solubility in aqueous solutions. phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has also been shown to have good selectivity for CDK2, CDK5, and CDK7, which reduces the risk of off-target effects. However, phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its effectiveness as a therapeutic agent. phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime also has low oral bioavailability, which makes it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime. One direction is to develop more potent and selective CDK inhibitors based on the structure of phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime. Another direction is to investigate the potential therapeutic applications of phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime in combination with other drugs or therapies. Additionally, further research is needed to understand the mechanisms underlying the effects of phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime on ABCG2 and HDAC1, and to investigate the potential therapeutic applications of phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime in diseases related to drug resistance and epigenetic regulation.
Méthodes De Synthèse
The synthesis of phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime involves several steps, including the reaction of 2-pyridinecarboxaldehyde with phenylacetylene, followed by the reaction of the resulting compound with hydroxylamine-O-sulfonic acid to form the oxime intermediate. The final step involves the reaction of the oxime intermediate with 1-adamantylcarbonyl chloride to produce phenyl(2-pyridinyl)methanone O-(1-adamantylcarbonyl)oxime.
Propriétés
IUPAC Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2/c26-22(23-13-16-10-17(14-23)12-18(11-16)15-23)27-25-21(19-6-2-1-3-7-19)20-8-4-5-9-24-20/h1-9,16-18H,10-15H2/b25-21- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYDOYLYHLBOKCW-DAFNUICNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)ON=C(C4=CC=CC=C4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)O/N=C(/C4=CC=CC=C4)\C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[phenyl(pyridin-2-yl)methylidene]amino] adamantane-1-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

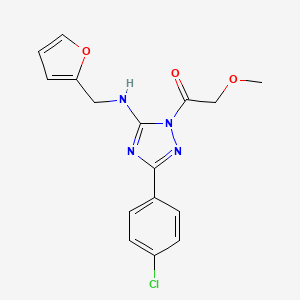
![4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
![N,N'-[(3,4-dimethoxyphenyl)methylene]dibenzamide](/img/structure/B5704100.png)
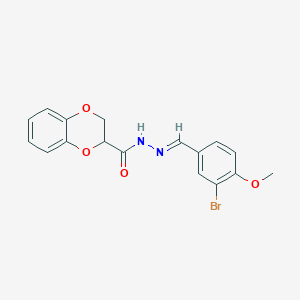
![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-3-(4-isopropylphenyl)-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5704116.png)




![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

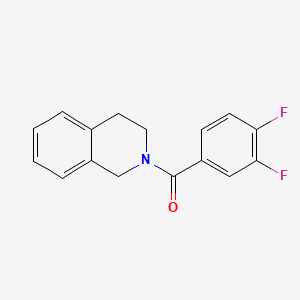
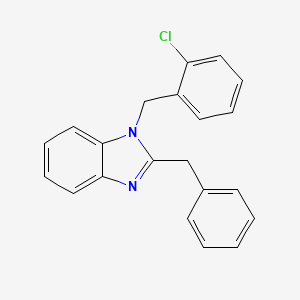
![1-[3-(dimethylamino)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5704184.png)